1-Benzyl-2-methylpiperazine
Overview
Description
1-Benzyl-2-methylpiperazine is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided data does not directly discuss 1-Benzyl-2-methylpiperazine, it does include information on related benzylpiperazine derivatives, which can offer insights into the chemical behavior and synthesis of similar compounds.
Synthesis Analysis
The synthesis of benzylpiperazine derivatives can be achieved through various methods. For instance, a direct and scalable synthesis of a benzylpiperazine was demonstrated using continuous-flow hydrogenation, which is a protecting group-free, safe, and environmentally friendly approach . Additionally, the synthesis of 1-benzylpiperazin-2-one nitrone, which is closely related to 1-Benzyl-2-methylpiperazine, was achieved and shown to undergo [3+2] cycloadditions with alkynes and alkenes . These methods provide a foundation for the synthesis of 1-Benzyl-2-methylpiperazine by indicating that similar conditions and reagents may be applicable.
Molecular Structure Analysis
The molecular structure of benzylpiperazine derivatives can be elucidated using techniques such as gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and two-dimensional NMR correlations . These techniques allow for the determination of the compound's structure, including the position of substituents on the benzyl and piperazine rings, which is crucial for understanding the chemical behavior of 1-Benzyl-2-methylpiperazine.
Chemical Reactions Analysis
Benzylpiperazine derivatives can participate in various chemical reactions. For example, the novel 1-benzylpiperazin-2-one nitrone undergoes [3+2] cycloadditions with alkynes and alkenes to yield isoxazolines and isoxazolidines, respectively . These reactions are important for the functionalization of the piperazine ring and could potentially be applied to 1-Benzyl-2-methylpiperazine to generate new derivatives with different properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives can vary depending on the substituents attached to the core structure. For instance, the rewarding properties of 1-benzylpiperazine suggest that the compound has psychoactive effects, which are mediated by the dopaminergic and serotonergic systems in the brain . This indicates that the substitution pattern on the benzylpiperazine core can significantly influence the biological activity of the compound. Additionally, the synthesis of benzimidazoles containing a piperazine skeleton at the C-6 position as glucosidase inhibitors with antioxidant activity suggests that benzylpiperazine derivatives can have significant pharmacological properties .
Scientific Research Applications
Antimicrobial Polymers
1-Benzyl-2-methylpiperazine has been used in the synthesis of antimicrobial polymers .
Summary of the Application
Antimicrobial polymers are used to reduce the lethality rate caused by pathogenic microbes. These polymers are particularly useful in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
Methods of Application or Experimental Procedures
The piperazine polymer was prepared by the straight-forward reaction of piperazine with ethylenediaminetetraacetic dianhydride (EDTAD) .
Results or Outcomes
The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus in comparison with standard antibacterial ciprofloxacin .
Recreational Drugs
1-Benzyl-2-methylpiperazine, also known as Methylbenzylpiperazine (MBZP), is a stimulant drug which is a derivative of benzylpiperazine .
Summary of the Application
MBZP has been sold as an ingredient in legal recreational drugs known as “party pills”, initially in New Zealand and subsequently in other countries around the world . The effects of MBZP are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .
Methods of Application or Experimental Procedures
MBZP is typically administered orally .
Results or Outcomes
The effects of MBZP are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .
Sample Preparation in Scientific Research
1-Benzyl-2-methylpiperazine can be used in sample preparation in scientific research .
Summary of the Application
In scientific research, accurate sample preparation is crucial for obtaining reliable and valid results. 1-Benzyl-2-methylpiperazine can be used in the preparation of samples for analysis .
Methods of Application or Experimental Procedures
Approximately 10 mg of the sample is dissolved in 10 ml of 20 mM HCl:methanol, 1:1 solution. 1 ml of the solution is then diluted with methanol to a total volume of 10 ml. The solution is then filtered with a 0.45 μm membrane filter .
Results or Outcomes
The prepared sample can then be used for further analysis .
Legal Recreational Drugs in New Zealand
1-Benzyl-2-methylpiperazine, also known as Methylbenzylpiperazine (MBZP), has been sold as an ingredient in legal recreational drugs known as “party pills”, initially in New Zealand and subsequently in other countries around the world .
Summary of the Application
The effects of MBZP are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .
Methods of Application or Experimental Procedures
MBZP is typically administered orally .
Results or Outcomes
The effects of MBZP are very similar to those of benzylpiperazine (BZP), but the stimulant effect is slightly weaker and it seems to have less of a tendency to cause negative side effects such as headaches and nausea .
Research Chemical
In Canada, MBZP remains unscheduled and uncontrolled as of January, 2015. It is not approved for any medical use but is legally available as a research chemical .
Summary of the Application
MBZP is chemically closely related to the controlled Schedule III substance BZP but the latter’s scheduling status shields most of its close derivatives from mandatory analogue laws which in Canada apply only to substances belonging to Schedule I under CDSA regulations .
Methods of Application or Experimental Procedures
As a research chemical, MBZP can be used in a variety of experimental procedures depending on the specific research goals .
Results or Outcomes
The outcomes of using MBZP as a research chemical can vary widely depending on the specific experiments conducted .
Safety And Hazards
properties
IUPAC Name |
1-benzyl-2-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEODYUVEMNPPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439943 | |
Record name | 1-Benzyl-2-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-2-methylpiperazine | |
CAS RN |
29906-54-5 | |
Record name | 1-Benzyl-2-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-2-methylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.